methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with an amino group at position 5, a 4-chloro-2-methylphenyl moiety at position 1, and a methyl ester group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the ester and amino groups, and enhanced stability from the aromatic chloro-methylphenyl substituent. The compound’s synthesis typically involves cyclization reactions, such as Huisgen 1,3-dipolar cycloaddition, followed by functionalization of the triazole ring .
Properties
IUPAC Name |
methyl 5-amino-1-(4-chloro-2-methylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-6-5-7(12)3-4-8(6)16-10(13)9(14-15-16)11(17)18-2/h3-5H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPBIYFIFFCJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=C(N=N2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized using sodium azide to yield the triazole ring. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Dechlorinated triazole derivatives.
Substitution: Hydroxyl or alkyl-substituted triazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole ring which is a common motif in many pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(4-chloro
Biological Activity
Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. The presence of the 4-chloro-2-methylphenyl group enhances its biological activity. The molecular formula is , and its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:
- Formation of Triazole Ring : Utilizing azides and alkynes in a click chemistry approach.
- Introduction of Functional Groups : Subsequent reactions to introduce the amino and carboxylate functionalities.
Antimicrobial Activity
Research has demonstrated that compounds in the triazole family exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound showed promising activity against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
Case Studies
A notable case study involved the evaluation of this compound in combination with standard antibiotics. The combination therapy showed enhanced efficacy against resistant strains of bacteria, suggesting a synergistic effect that could be leveraged in clinical settings.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Substitution : The presence of chlorine at the para position enhances lipophilicity and potentially increases membrane permeability.
- Amino Group : Contributes to hydrogen bonding interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to the 1,2,3-triazole family, which is structurally distinct from other nitrogen-containing heterocycles like pyrazoles or imidazoles. Below is a comparative analysis with analogous compounds:
Key Findings:
Triazole vs. Pyrazole: The 1,2,3-triazole core in the target compound provides greater hydrogen-bonding capacity (via the amino group) compared to the pyrazole derivative, which lacks such groups. This enhances interactions with biological targets like enzymes . The pyrazole derivative’s trifluoromethyl and sulfanyl groups increase lipophilicity, favoring membrane penetration but reducing aqueous solubility.
In contrast, the aldehyde group in the pyrazole analog may confer reactivity toward nucleophilic targets, limiting its stability in biological systems .
Bioactivity Trends: Triazole derivatives generally exhibit broader-spectrum antimicrobial activity compared to flavonoids like Isorhamnetin-3-O-glycoside, which are more effective as antioxidants due to phenolic hydroxyl groups .
Q & A
Q. What are the key synthetic routes for methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazole core via cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the 1,2,3-triazole ring .
- Step 2: Introduction of the 4-chloro-2-methylphenyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .
- Step 3: Esterification of the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄) to yield the methyl carboxylate derivative . Critical Parameters: Reaction purity (>95%) is ensured via column chromatography or recrystallization .
Q. How is the compound characterized structurally and analytically?
Standard characterization methods include:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 323.05 Da) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the triazole ring (e.g., C-N-C angle ≈ 120°) . Table 1: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.4 (s, 3H, CH₃), 7.3–7.5 (m, 3H Ar) | |
| HRMS | m/z 323.0521 ([M+H]⁺) |
Q. What biological activities are reported for this compound?
Preliminary studies on analogous triazoles indicate:
- Anticancer Activity: IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines via apoptosis induction .
- Antimicrobial Effects: MIC = 25 µg/mL against S. aureus due to membrane disruption .
- Enzyme Inhibition: Binding to cytochrome P450 isoforms (e.g., CYP3A4) with Kᵢ ≈ 5 µM .
Advanced Research Questions
Q. How can conflicting bioactivity data between similar triazole derivatives be resolved?
Discrepancies (e.g., varying IC₅₀ values) arise from structural nuances:
- Substituent Effects: The 4-chloro-2-methylphenyl group enhances lipophilicity (logP ≈ 3.2) compared to fluorophenyl analogs (logP ≈ 2.8), altering cell permeability .
- Experimental Design: Standardize assays (e.g., MTT vs. SRB for cytotoxicity) and control solvent effects (DMSO ≤ 0.1%) . Methodology: Perform comparative SAR studies using analogs with systematic substituent variations .
Q. What strategies optimize synthetic yield and purity for scaled-up production?
Key optimizations include:
- Catalyst Screening: Use Pd/C or CuI nanoparticles to improve coupling reaction yields from 60% to >85% .
- Solvent Selection: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Process Monitoring: In-line FTIR to track intermediate formation and minimize side products .
Q. How can computational modeling predict target interactions for this compound?
Approach:
- Molecular Docking: Use AutoDock Vina to simulate binding to CYP3A4 (PDB: 1TQN). The triazole ring forms π-π interactions with Phe304, while the carboxylate group hydrogen-bonds to Arg105 .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) . Validation: Compare computational Kᵢ values with experimental enzyme inhibition assays .
Data Contradiction Analysis
Q. Why do some studies report weak antifungal activity despite structural similarity to active triazoles?
- Mechanistic Differences: Unlike fluconazole (targets lanosterol 14α-demethylase), this compound may lack the heme-coordinating nitrogen critical for antifungal action .
- Resistance Factors: Overexpression of efflux pumps (e.g., C. albicans CDR1) reduces intracellular accumulation . Resolution: Test synergistic effects with efflux pump inhibitors (e.g., verapamil) .
Methodological Recommendations
Table 2: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | CuI, NaN₃, DMF, 80°C, 12 h | 75% | 98% | |
| 2 | 4-Chloro-2-methylbromobenzene, K₂CO₃, ethanol, reflux | 82% | 95% | |
| 3 | CH₃OH, H₂SO₄, 60°C, 6 h | 90% | 99% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
